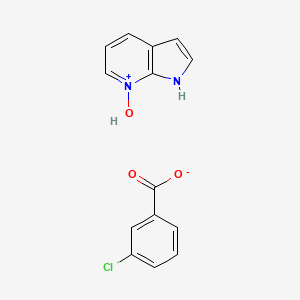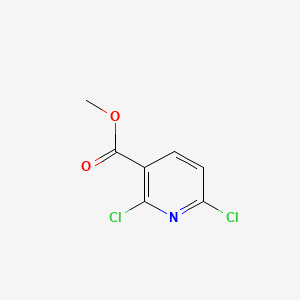
Methyl 2,6-dichloronicotinate
Übersicht
Beschreibung
Methyl 2,6-dichloronicotinate is a chemical compound with the molecular formula C7H5Cl2NO2 . It is also known by other names such as 2,6-Dichloronicotinic Acid Methyl Ester and Methyl 2,6-Dichloropyridine-3-carboxylate .
Synthesis Analysis
The synthesis of Methyl 2,6-dichloronicotinate involves the reaction of 2,6-dichloro-nicotinic acid with acetone, potassium carbonate, and dimethylsulfate. The reaction mixture is stirred at room temperature for 16 hours.Molecular Structure Analysis
The molecular weight of Methyl 2,6-dichloronicotinate is 206.03 . Its structure consists of a pyridine ring substituted with two chlorine atoms and a methyl ester group .Physical And Chemical Properties Analysis
Methyl 2,6-dichloronicotinate is a white to light yellow powder or crystal . It has a melting point of 57.0 to 61.0 °C . The compound is air sensitive and should be stored under inert gas . Its maximum absorption wavelength is 276 nm .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
Methyl 2,6-dichloronicotinate is used in regioselective nucleophilic aromatic substitution (SNAr) reactions. Shi et al. (2006) described its application in producing 6-aryloxy ethers, highlighting its role in creating specific chemical structures through the regioselective formation of a DABCO-pyridine adduct (Shi, Humphrey, Maligres, Reamer, & Williams, 2006). Similarly, another study by Houpis et al. (2010) utilized methyl 2,6-dichloronicotinate in cross-coupling reactions, demonstrating its utility in the synthesis of substituted nicotinic acids (Houpis, Liu, Wu, Yuan, Wang, & Nettekoven, 2010).
Biotransformation Studies
Research involving the metabolism of chemicals has employed methyl 2,6-dichloronicotinate as a reference compound. For instance, Neilson et al. (1988) studied O-methylation of halogenated phenols and thiophenols in bacterial cell extracts, using substances like methyl 2,6-dichloronicotinate to understand enzymatic activities related to methylation processes in microbes (Neilson, Lindgren, Hynning, & Remberger, 1988).
Analytical Chemistry
In analytical chemistry, methyl 2,6-dichloronicotinate has been utilized in studies related to the identification and analysis of compounds causing taints and off-flavours in wines. Capone et al. (2010) identified compounds in wine using techniques like gas chromatography and mass spectrometry, where methyl 2,6-dichloronicotinate might have served as a standard or reference compound (Capone, Leeuwen, Pardon, Daniel, Elsey, Coulter, & Sefton, 2010).
Herbicide Research
Research on herbicides has also involved the use of methyl 2,6-dichloronicotinate. Shimabukuro et al. (1978) investigated the physiological effects of a related compound, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate, on plants like oats and wheat, demonstrating the breadth of research where methyl 2,6-dichloronicotinate can be relevant (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2,6-dichloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVVGOJYWCHRCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455409 | |
| Record name | Methyl 2,6-dichloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dichloronicotinate | |
CAS RN |
65515-28-8 | |
| Record name | Methyl 2,6-dichloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,6-dichloropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes methyl 2,6-dichloronicotinate useful in organic synthesis?
A1: Methyl 2,6-dichloronicotinate possesses two chlorine atoms that can participate in nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing ester and nitrogen atom on the pyridine ring further activates the molecule towards SNAr reactions by increasing the electrophilicity of the carbon atoms bearing the chlorine atoms. [, ] This makes it a versatile building block for creating more complex molecules.
Q2: What is significant about the reaction described in the research paper?
A2: The research demonstrates a highly regioselective SNAr reaction of methyl 2,6-dichloronicotinate with phenols using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. [, ] The reaction exclusively yields the 6-aryloxy ether products, meaning the phenols selectively replace the chlorine atom at the 6-position of the pyridine ring. This high regioselectivity is valuable in organic synthesis as it simplifies product isolation and avoids unwanted side products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

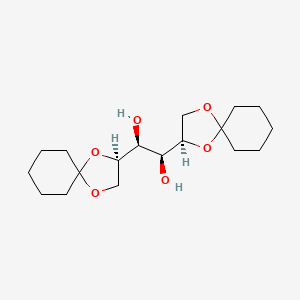

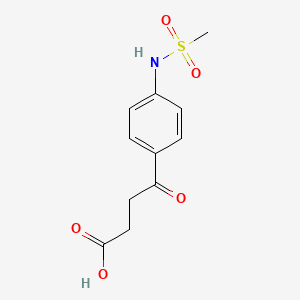
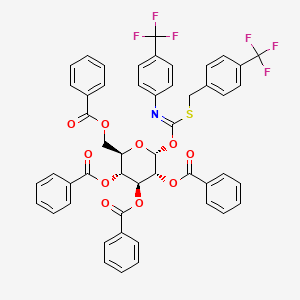
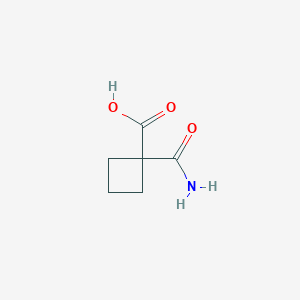

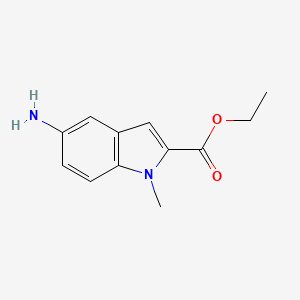
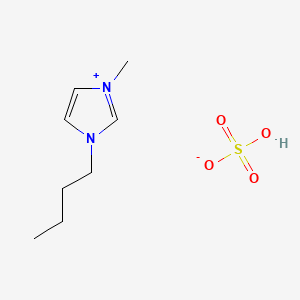
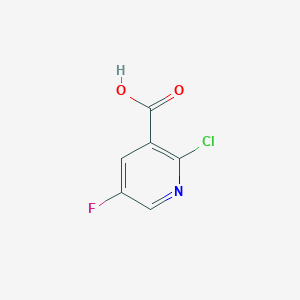
![N-Benzyl-N-methyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1589017.png)
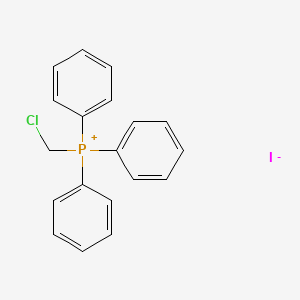
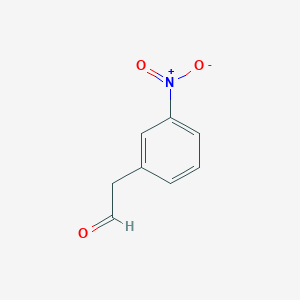
![Furo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1589024.png)
